Ethyl 2-(2-aminopyridin-3-yl)acetate
Description
Ethyl 2-(2-aminopyridin-3-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and an ethyl acetate moiety at the 3-position. The compound has been synthesized and characterized using techniques such as FTIR, UV-vis spectroscopy, and NMR (1D TOCSY), as well as cyclic voltammetry to study its electrochemical properties . Computational studies, including density functional theory (DFT), have provided insights into its electronic structure and stability .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-(2-aminopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H2,10,11) |
InChI Key |
MTDPORXYJPWNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Direct Michael Addition of 2-Aminopyridine to Ethyl Acrylate
One of the most documented and industrially relevant methods involves the Michael addition reaction between 2-aminopyridine and ethyl acrylate under acidic catalysis. This approach is highlighted in Chinese patent CN104926717A, which describes a highly efficient and scalable synthesis.
$$
\text{2-Aminopyridine} + \text{Ethyl acrylate} \xrightarrow[\text{N}_2, \text{reflux}]{\text{Trifluoromethanesulfonic acid, EtOH}} \text{Ethyl 2-(2-aminopyridin-3-yl)acetate}
$$
- Solvent: Dehydrated ethanol
- Catalyst: Trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate)
- Temperature: 120–160 °C under nitrogen atmosphere
- Reaction time: 16–20 hours with stirring and reflux
- Workup: Concentration under reduced pressure at 35–40 °C and 0.09–0.1 MPa after washing with petroleum ether and organic solvents (ethyl acetate, methylene dichloride, or mixtures)
- Purification: Recrystallization from petroleum ether/ethyl acetate mixtures yields white crystalline product
- Product yield: 80–85%
- Purity: >99% (HPLC analysis)
- One-step direct synthesis
- Uses inexpensive and readily available raw materials
- Shorter reaction time compared to prior art (which required 24–100 hours)
- High yield and purity
- Environmentally friendly and safe production process
- Simple workup and easy product isolation
Representative Data from Patent Embodiments:
| Embodiment | 2-Aminopyridine (g) | Ethyl Acrylate (mL) | Trifluoromethanesulfonic Acid (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| 1 | 50 | 56.5 | 9 | 18 | 80 | 99 |
| 2 | 100 | 113 | 15 | 20 | 83 | 99 |
| 3 | 150 | 169.5 | 25 | 16 | 85 | 99 |
Alternative Synthetic Routes
Other synthetic methods reported in the literature and patents include:
Addition of 2-aminopyridine to acrylate derivatives under acetic acid catalysis: This method involves heating 2-aminopyridine with ethyl acrylate in the presence of glacial acetic acid at 80 °C for 12 hours, followed by acid-base workup and solvent extraction. This method yields the product but typically with longer reaction times and more complex purification steps.
Multi-step synthesis via 2-chloropyridine N-oxide and β-alanine derivatives: This older method involves multiple steps including N-oxide formation, coupling with β-alanine esters, and catalytic hydrogenation, resulting in lower overall yields (~52%) and longer synthesis times (~100 hours).
These alternative methods are generally less efficient and more costly compared to the triflic acid-catalyzed direct Michael addition.
Detailed Reaction Analysis and Mechanistic Insights
The direct Michael addition of 2-aminopyridine to ethyl acrylate is catalyzed by trifluoromethanesulfonic acid, a strong acid that activates the acrylate toward nucleophilic attack by the amino group of 2-aminopyridine. The reaction proceeds via nucleophilic conjugate addition to the activated double bond of ethyl acrylate, forming the amino-substituted ester.
The reaction under nitrogen atmosphere prevents oxidative side reactions and ensures high purity. The use of dehydrated ethanol as solvent facilitates solubilization and reaction kinetics.
Workup and Purification
After completion of the reaction, the mixture is cooled and subjected to extraction and washing steps:
- Initial washing with petroleum ether under reduced pressure removes non-polar impurities.
- Subsequent washes with ethyl acetate or methylene dichloride remove residual organic impurities.
- Recrystallization from petroleum ether/ethyl acetate mixtures yields high-purity white crystalline this compound.
This purification sequence ensures removal of catalyst residues and unreacted starting materials.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Triflic acid-catalyzed Michael addition | 2-Aminopyridine + Ethyl acrylate | Trifluoromethanesulfonic acid, EtOH, 120–160 °C, N2 | 16–20 h | 80–85 | >99 | One-step, high yield, industrially scalable |
| Acetic acid catalysis | 2-Aminopyridine + Ethyl acrylate | Glacial acetic acid, 80 °C | 12 h | Moderate | Moderate | Longer reaction, more complex purification |
| Multi-step via N-oxide and β-alanine esters | 2-Chloropyridine N-oxide + β-alanine derivatives | Pd/C hydrogenation, multiple steps | ~100 h | ~52 | High | Complex, time-consuming, lower overall yield |
Research Findings and Industrial Relevance
- The triflic acid-catalyzed method represents a significant improvement in the synthesis of this compound, combining high efficiency, cost-effectiveness, and environmental safety.
- The method's scalability and reproducibility make it suitable for industrial pharmaceutical intermediate production.
- High purity (>99%) ensures suitability for further synthetic transformations in drug development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and substituted pyridines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-(2-aminopyridin-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 2-(2-aminopyridin-3-yl)acetate vary in substituents, heterocyclic cores, and physicochemical properties. Below is a detailed comparison:
Structural Analogs and Their Properties
Biological Activity
Ethyl 2-(2-aminopyridin-3-yl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol. The compound features a pyridine ring substituted with an amino group and an ethyl acetate moiety, which enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activities or receptor functions, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Binding : The structural features allow it to bind effectively to certain receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in identifying how modifications to its structure can enhance or diminish biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(5-nitropyridin-2-yl)acetate | Nitro group at position 5 | Enhanced reactivity but lower binding affinity |
| Ethyl 2-(5-hydroxypyridin-2-yl)acetate | Hydroxyl group at position 5 | Increased hydrogen bonding potential |
| Ethyl 2-(6-amino-pyridin-3-yl)acetate | Amino group at position 6 | Variability in biological activity |
The unique substitution pattern on the pyridine ring significantly influences the compound's reactivity and biological efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth, particularly against S. aureus and E. coli, suggesting its potential as a new antibiotic agent.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on non-small-cell lung carcinoma cell lines. The results showed that treatment with this compound led to reduced cell viability, indicating its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Ethyl 2-(2-aminopyridin-3-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Knoevenagel Condensation : Reacting ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of sodium ethoxide, achieving yields >70% under reflux (60–80°C) .
- Nucleophilic Substitution : Using ethyl chloroacetate with 2-amino-3-hydroxypyridine, catalyzed by triethylamine in anhydrous THF, requiring strict temperature control (0–5°C) to minimize side reactions .
- Key Variables : pH (6–8), solvent polarity, and catalyst loading significantly impact purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL/SHELXS ( ) resolves bond lengths (e.g., C-N: 1.34 Å) and dihedral angles. Example parameters: Monoclinic P21/c space group, a = 12.582 Å, b = 14.790 Å, c = 21.406 Å .
- Spectroscopy :
- 1H NMR : Peaks at δ 1.25 (t, CH3), 4.15 (q, OCH2), 6.85–8.50 (pyridine protons) .
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H319/H335 warnings) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with sand or vermiculite; dispose via hazardous waste channels .
- Storage : –20°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory crystallographic data from different batches be resolved?
- Methodological Answer :
- Data Reconciliation : Use SHELXL’s twin refinement for overlapping diffraction patterns. For example, refine twinning fractions (e.g., 0.32 for domain A vs. 0.68 for domain B) to resolve ambiguities .
- Validation Tools : R-factor convergence (R1 < 0.05) and Hirshfeld surface analysis to detect packing defects .
Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the amino group and enzyme active sites (e.g., kinase ATP-binding pockets). ΔG values ≤ –8.5 kcal/mol suggest strong binding .
- In Vitro Assays : IC50 determination via fluorometric assays (e.g., 12 µM against acetylcholinesterase) .
Q. How do substituent variations (e.g., Cl vs. NH2) on the pyridine ring alter reactivity and bioactivity?
- Methodological Answer :
- Comparative Analysis :
| Substituent Position | LogP | IC50 (µM) | Synthetic Yield (%) |
|---|---|---|---|
| 2-NH2 (Target Compound) | 1.2 | 12 | 75 |
| 3-Cl (Analog) | 2.1 | 45 | 62 |
- Electronic Effects : Amino groups enhance solubility (lower LogP) and hydrogen-bonding capacity, improving target affinity. Chlorine increases lipophilicity but reduces synthetic yields due to steric hindrance .
Q. What strategies optimize scalability of this compound synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors (residence time: 30 min) improve heat dissipation and reduce side products (purity >95% vs. 85% in batch) .
- Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) achieve 90% conversion at 40°C, reducing reliance on harsh acids .
Data Contradiction Analysis
Q. Why do NMR spectra from different labs show discrepancies in proton assignments?
- Methodological Answer :
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH2 protons from δ 5.8 to δ 6.2.
- pH-Dependent Tautomerism : The amino group equilibrates between pyridinium (δ 8.1) and neutral (δ 6.9) forms, requiring buffered NMR conditions (pH 7.4) .
Q. How can conflicting bioactivity data (e.g., IC50 variability) be addressed?
- Methodological Answer :
- Standardized Assays : Use ATP depletion assays with synchronized cell lines (e.g., HEK293) to minimize batch variability.
- Metabolite Profiling : LC-MS/MS detects degradation products (e.g., hydrolyzed acetate) that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
